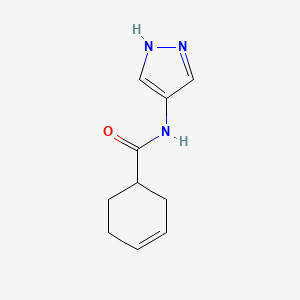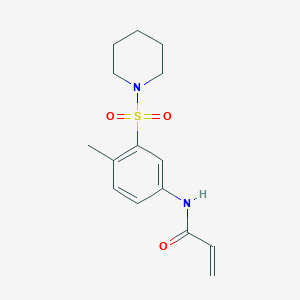
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a small molecule inhibitor that selectively targets the activity of the protein kinase MPS1, which is involved in the regulation of cell division.
Wirkmechanismus
MPS inhibits the activity of MPS1 by binding to the ATP-binding pocket of the protein kinase. MPS1 is involved in the regulation of cell division, and its inhibition leads to mitotic arrest and cell death in cancer cells. MPS has also been shown to inhibit the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.
Biochemical and Physiological Effects
MPS has been shown to induce mitotic arrest and cell death in cancer cells. MPS also inhibits the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. MPS has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
MPS has several advantages for lab experiments. MPS is a small molecule inhibitor that selectively targets the activity of MPS1, which makes it a specific tool for studying the role of MPS1 in cell division and cancer. MPS has also been shown to have minimal effects on normal cells, which makes it a safe tool for studying cancer cells. However, MPS has some limitations for lab experiments. MPS is a relatively new tool, and its effects on various types of cancer cells and normal cells are still being studied. MPS is also a small molecule inhibitor, which makes it difficult to study the effects of long-term inhibition of MPS1 activity.
Zukünftige Richtungen
There are several future directions for MPS research. One direction is to study the effects of MPS on various types of cancer cells and normal cells. Another direction is to study the effects of long-term inhibition of MPS1 activity on cancer cells and normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells, and future studies could investigate the potential of MPS as a combination therapy with existing cancer treatments. Finally, MPS could also be studied for its potential applications in other fields, such as neurodegenerative diseases and aging.
Synthesemethoden
The synthesis of MPS involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-piperidinone, which is then reacted with 4-chlorobenzenesulfonyl chloride to produce 4-methyl-3-piperidinylsulfonyl chloride. The final step involves the coupling of 4-methyl-3-piperidinylsulfonyl chloride with prop-2-enamide to produce MPS.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential applications in cancer treatment. MPS inhibits the activity of MPS1, a protein kinase that is overexpressed in various types of cancer cells. MPS has been shown to induce cell death in cancer cells, while sparing normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-13-8-7-12(2)14(11-13)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVFLYEIZCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
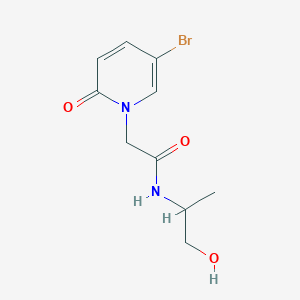
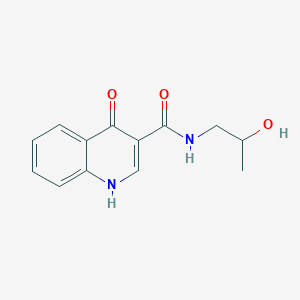
![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)
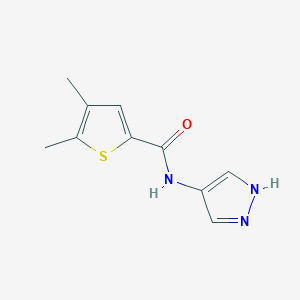
![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)

